molecular formula C17H19N3O5 B5349270 diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate

diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate

Cat. No. B5349270
M. Wt: 345.3 g/mol
InChI Key: RJABULQFQTYHHS-UHFFFAOYSA-N
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Description

Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. This compound is also known as DAPIT and has a molecular formula of C19H20N4O5.

Mechanism of Action

The mechanism of action of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in various physiological processes such as tissue remodeling, inflammation, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of MMPs and PDEs, which are involved in the breakdown of extracellular matrix and the regulation of intracellular cyclic nucleotide levels, respectively. In vivo studies have shown its potential anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The advantages of using diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate in lab experiments include its ease of synthesis, stability, and versatility as a building block for the synthesis of functional materials. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of more potent and selective inhibitors of MMPs and PDEs using this compound as a starting point.
3. Exploration of its potential applications in other fields such as catalysis and energy storage.
4. Investigation of its potential as a tool compound for the study of protein-ligand interactions and enzyme inhibition.
5. Development of new synthetic routes for the production of this compound and its derivatives.

Synthesis Methods

The synthesis of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate involves the reaction of 5-amino-1-methylpyrazole-4-carboxylic acid with diethyl isophthalate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain this compound as a white solid.

Scientific Research Applications

Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In materials science, it has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In chemical biology, it has been used as a tool compound for the study of protein-ligand interactions and enzyme inhibition.

properties

IUPAC Name

diethyl 5-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-4-24-16(22)11-8-12(17(23)25-5-2)10-13(9-11)19-15(21)14-6-7-18-20(14)3/h6-10H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJABULQFQTYHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NN2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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